3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester 3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 24963-24-4
VCID: VC15459604
InChI: InChI=1S/C10H8ClNO4/c1-2-15-9(13)12-7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8ClNO4
Molecular Weight: 241.63 g/mol

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester

CAS No.: 24963-24-4

Cat. No.: VC15459604

Molecular Formula: C10H8ClNO4

Molecular Weight: 241.63 g/mol

* For research use only. Not for human or veterinary use.

3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester - 24963-24-4

Specification

CAS No. 24963-24-4
Molecular Formula C10H8ClNO4
Molecular Weight 241.63 g/mol
IUPAC Name ethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate
Standard InChI InChI=1S/C10H8ClNO4/c1-2-15-9(13)12-7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3
Standard InChI Key PXGIZDAJJVNROD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure (Fig. 1) comprises a benzoxazole scaffold—a benzene ring fused to an oxazole moiety containing oxygen and nitrogen atoms. Key functional groups include:

  • Chloro group (-Cl) at the 5-position, enhancing electrophilicity.

  • Ethyl ester (-COOEt) at the 3-carboxylic acid position, influencing solubility and reactivity.

Table 1: Molecular Properties of 3-Benzoxazolinecarboxylic Acid, 5-Chloro-2-Oxo-, Ethyl Ester

PropertyValue
CAS Registry Number24963-24-4
Molecular FormulaC₁₀H₈ClNO₄
Molecular Weight241.63 g/mol
IUPAC NameEthyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate
SMILESCCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O
InChI KeyPXGIZDAJJVNROD-UHFFFAOYSA-N

The chloro group’s position ortho to the oxazole ring’s nitrogen atom creates electronic asymmetry, facilitating regioselective reactions.

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to the hydrophobic benzoxazole core; soluble in polar organic solvents (e.g., DMSO, ethanol).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic or basic conditions, particularly at the ester moiety.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves cyclocondensation of o-aminophenol derivatives with chloroacetic acid or its esters. A representative protocol (Scheme 1) includes:

  • Cyclization: Reaction of 5-chloro-2-aminophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the benzoxazole ring.

  • Esterification: Subsequent acylation at the 3-position using ethyl chloroformate.

5-Chloro-2-aminophenol+Ethyl chloroacetateBase3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester\text{5-Chloro-2-aminophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{3-Benzoxazolinecarboxylic acid, 5-chloro-2-oxo-, ethyl ester}

Table 2: Optimal Reaction Conditions

ParameterCondition
Temperature80–100°C
SolventDimethylformamide (DMF)
CatalystPotassium carbonate
Reaction Time6–8 hours

These conditions yield moderate to high purity (70–85%).

Mechanistic Insights

The chloro group’s electron-withdrawing nature activates the benzoxazole ring toward nucleophilic attack. For instance, in ester hydrolysis:

  • Acidic Conditions: Protonation of the ester carbonyl facilitates nucleophilic water attack, yielding the carboxylic acid.

  • Basic Conditions: Hydroxide ion directly cleaves the ester, forming the carboxylate salt.

Such reactivity enables derivatization for drug discovery, where the ester serves as a protecting group.

Applications in Medicinal Chemistry and Organic Synthesis

Synthetic Utility

  • Heterocyclic Scaffold: Serves as a building block for synthesizing fused heterocycles (e.g., benzoxazolo-quinazolines).

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings at the chloro-substituted position, enabling aryl-aryl bond formation.

ParameterValue
Test SpeciesMouse (Rodent)
RouteIntraperitoneal
LD₅₀>1 g/kg
Observed EffectsLethality only

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